(5-(Acetamidomethyl)pyridin-3-yl)boronic acid
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Overview
Description
(5-(Acetamidomethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Acetamidomethyl)pyridin-3-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of this process .
Chemical Reactions Analysis
Types of Reactions
(5-(Acetamidomethyl)pyridin-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases (e.g., potassium carbonate), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions can produce boronic esters .
Scientific Research Applications
(5-(Acetamidomethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (5-(Acetamidomethyl)pyridin-3-yl)boronic acid involves its ability to form covalent bonds with target molecules. In the context of enzyme inhibition, the boronic acid group can interact with active site residues, forming a reversible covalent bond that inhibits enzyme activity . This interaction is facilitated by the electrophilic nature of the boronic acid group, which can react with nucleophilic residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Similar in structure but lacks the acetamidomethyl group, which may affect its reactivity and applications.
5-Bromopyridine-3-boronic acid: Contains a bromine atom, which can influence its chemical properties and reactivity in cross-coupling reactions.
6-Methoxy-3-pyridinylboronic acid: Features a methoxy group, which can alter its electronic properties and reactivity.
Uniqueness
(5-(Acetamidomethyl)pyridin-3-yl)boronic acid is unique due to the presence of the acetamidomethyl group, which can provide additional sites for chemical modification and enhance its utility in various applications. This structural feature distinguishes it from other pyridinylboronic acids and can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
[5-(acetamidomethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3/c1-6(12)11-4-7-2-8(9(13)14)5-10-3-7/h2-3,5,13-14H,4H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJUCLWECOBMFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)CNC(=O)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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